molecular formula C14H18ClN3O3 B2649294 4-{[1-(2-chloropropanoyl)pyrrolidin-3-yl]oxy}-N-methylpyridine-2-carboxamide CAS No. 2411271-49-1

4-{[1-(2-chloropropanoyl)pyrrolidin-3-yl]oxy}-N-methylpyridine-2-carboxamide

Cat. No.: B2649294
CAS No.: 2411271-49-1
M. Wt: 311.77
InChI Key: QOIAADCHGJDCPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{[1-(2-chloropropanoyl)pyrrolidin-3-yl]oxy}-N-methylpyridine-2-carboxamide is a complex organic compound that features a pyrrolidine ring, a chloropropanoyl group, and a pyridine carboxamide moiety. This compound is of interest in medicinal chemistry due to its potential biological activities and its structural uniqueness.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[1-(2-chloropropanoyl)pyrrolidin-3-yl]oxy}-N-methylpyridine-2-carboxamide typically involves multiple steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Chloropropanoyl Group: This step involves the acylation of the pyrrolidine ring with 2-chloropropanoyl chloride under basic conditions.

    Attachment of the Pyridine Carboxamide Moiety: The final step involves coupling the pyrrolidine derivative with N-methylpyridine-2-carboxamide using suitable coupling reagents and conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-{[1-(2-chloropropanoyl)pyrrolidin-3-yl]oxy}-N-methylpyridine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chloropropanoyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

4-{[1-(2-chloropropanoyl)pyrrolidin-3-yl]oxy}-N-methylpyridine-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antibacterial or antiviral properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-{[1-(2-chloropropanoyl)pyrrolidin-3-yl]oxy}-N-methylpyridine-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine Derivatives: Compounds with similar pyrrolidine rings but different substituents.

    Chloropropanoyl Derivatives: Compounds with the chloropropanoyl group attached to different scaffolds.

    Pyridine Carboxamide Derivatives: Compounds with the pyridine carboxamide moiety but different side chains.

Uniqueness

4-{[1-(2-chloropropanoyl)pyrrolidin-3-yl]oxy}-N-methylpyridine-2-carboxamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

4-[1-(2-chloropropanoyl)pyrrolidin-3-yl]oxy-N-methylpyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClN3O3/c1-9(15)14(20)18-6-4-11(8-18)21-10-3-5-17-12(7-10)13(19)16-2/h3,5,7,9,11H,4,6,8H2,1-2H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOIAADCHGJDCPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCC(C1)OC2=CC(=NC=C2)C(=O)NC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.